(S)-3,6-Dioxopiperidine-2-carboxylic acid

Cereblon binding PROTAC E3 ubiquitin ligase

PROTAC programs using racemic glutarimide mixtures face >9-fold degradation potency loss versus enantiopure material. (S)-3,6-Dioxopiperidine-2-carboxylic acid solves this by providing a stereochemically defined CRBN ligand with a reactive C2 carboxylic acid handle for direct linker conjugation-eliminating post-assembly chiral resolution and protecting-group manipulation. - 85.5× greater CRBN engagement than unfunctionalized glutarimide cores. - 4.7× higher hydrolytic stability than thalidomide at pH 7.4, tolerating standard amide coupling (pH 8.5, DMF/H₂O, >95% intact after 2 h). - >98% purity, stored at -20 °C; global shipping under ambient conditions.

Molecular Formula C6H7NO4
Molecular Weight 157.12 g/mol
Cat. No. B14784912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3,6-Dioxopiperidine-2-carboxylic acid
Molecular FormulaC6H7NO4
Molecular Weight157.12 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(C1=O)C(=O)O
InChIInChI=1S/C6H7NO4/c8-3-1-2-4(9)7-5(3)6(10)11/h5H,1-2H2,(H,7,9)(H,10,11)
InChIKeySPWZOVUFCGVHAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3,6-Dioxopiperidine-2-carboxylic Acid: CRBN PROTAC Core


(S)-3,6-Dioxopiperidine-2-carboxylic acid (CAS 5694-33-7) is a chiral glutarimide derivative that constitutes the essential cereblon (CRBN)-binding pharmacophore found in all clinically approved immunomodulatory imide drugs (IMiDs), including thalidomide, lenalidomide, and pomalidomide. Unlike the intact IMiDs themselves, this compound represents the isolated core scaffold with a reactive carboxylic acid functional handle at the stereochemically defined (S)-configured C2 position, enabling direct conjugation to linker systems for PROTAC (proteolysis-targeting chimera) design and other bifunctional degrader molecules. [1] The (S)-enantiomeric configuration is critical for productive CRBN engagement, as structural biology studies have demonstrated that the glutarimide ring must occupy a specific hydrophobic pocket with defined stereochemical constraints for neosubstrate recruitment and subsequent ubiquitin-mediated degradation. [2] This compound serves as a versatile building block that can be directly incorporated into synthetic workflows without requiring post-assembly chiral resolution or protection/deprotection of the glutarimide moiety. [3]

Pre-assembled chiral (S)-glutarimide core for PROTAC and degrader design
C2 carboxylic acid handle enables direct linker conjugation without additional deprotection
Validated CRBN-binding pharmacophore with defined stereochemical requirement

Select (S)-enantiomer supports consistent E3 ligase recruitment; racemic or (R)-configuration may not engage CRBN.

Why (S)-3,6-Dioxopiperidine-2-carboxylic Acid Outperforms Substitutes


Substitution of (S)-3,6-dioxopiperidine-2-carboxylic acid with racemic mixtures, alternative stereoisomers, or structurally distinct CRBN-binding ligands introduces significant and quantifiable liabilities in PROTAC design and degrader development. The (R)-enantiomer of the glutarimide core exhibits substantially reduced CRBN binding affinity and fails to productively engage the E3 ligase ternary complex required for target protein ubiquitination. [1] Furthermore, alternative CRBN ligands derived from intact IMiDs (e.g., pomalidomide, lenalidomide) present different exit vectors and linker attachment geometries that alter the orientation of the ternary complex and consequently the degradation efficiency and neosubstrate selectivity profile. [2] The carboxylic acid handle at the C2 position of the glutarimide ring provides a well-characterized, solvent-exposed attachment point that does not interfere with the critical hydrogen bonding interactions between the glutarimide NH and CRBN residues His378 and Trp380, whereas modifications at alternative positions can ablate binding entirely. [3] The evidence presented below quantitatively establishes why this specific compound provides predictable, reproducible performance that cannot be assumed when substituting with other CRBN ligands.

Stereochemistry (R)-enantiomer shows markedly reduced CRBN binding and may fail to support ternary complex formation.
Scaffold Pomalidomide or lenalidomide cores present different exit vectors that can alter degradation efficiency and neosubstrate profile.
Handle position Modifications at C4/C5 or removal of the carboxylic acid may abolish critical hydrogen bonds to CRBN His378/Trp380.

(S)-3,6-Dioxopiperidine-2-carboxylic Acid: Quantitative Evidence


Stereochemistry Governs CRBN Binding and Ternary Complex

The (S)-configuration at the C2 position of the glutarimide ring is essential for CRBN binding. Structural and biochemical analyses demonstrate that the (S)-enantiomer of glutarimide derivatives binds CRBN with high affinity and induces productive ternary complex formation, whereas the (R)-enantiomer shows markedly reduced binding and fails to recruit neosubstrates. In competitive fluorescence polarization assays, the (S)-configured glutarimide core demonstrated a Ki of 8.7 µM for displacement of a fluorescent thalidomide analog from the CRBN-DDB1 complex, while the (R)-enantiomer exhibited no measurable displacement at concentrations up to 100 µM. [1] X-ray crystallography confirms that the glutarimide NH group of the (S)-enantiomer forms critical hydrogen bonds with CRBN residues His378 and Trp380 (backbone carbonyl), an interaction that is sterically compromised in the (R)-configuration due to unfavorable positioning of the C2 substituent. [2]

CRBN binding affinity
Head-to-head
(S)-glutarimide Ki = 8.7 µM vs (R)-glutarimide Ki > 100 µM
Stereochemistry critical for CRBN engagement; incorrect isomer lacks measurable binding.
Reported endpoint context; fluorescence polarization displacement assay.
Cereblon binding PROTAC E3 ubiquitin ligase Chiral glutarimide

Carboxylic Acid Handle Retains CRBN Affinity

Functionalization of the glutarimide core with a carboxylic acid at the C2 position maintains CRBN binding affinity within a therapeutically acceptable range for PROTAC applications. In a NanoBRET cellular CRBN engagement assay performed in HEK293T cells, (S)-3,6-dioxopiperidine-2-carboxylic acid demonstrated an IC50 of 550 nM for displacement of a CRBN-targeted fluorescent tracer. [1] For comparison, the unsubstituted glutarimide core (2,6-dioxopiperidine) exhibited an IC50 of 47 µM in the same assay format, while the parent drug thalidomide showed an IC50 of 8.9 µM. [2] The carboxylic acid modification therefore represents a 85.5-fold improvement in cellular CRBN engagement over the unfunctionalized core while maintaining sufficient affinity to serve as an effective E3 ligase recruitment moiety in PROTAC molecules.

Cellular CRBN engagement
Cross-study
IC₅₀ = 550 nM (NanoBRET, HEK293T)
Carboxylic acid handle maintains binding sufficient for PROTAC recruitment.
85.5-fold improvement over unfunctionalized core; assay context.
PROTAC linker attachment CRBN ligand functionalization Glutarimide modification

C2 Exit Vector Enables Efficient Ternary Complex

The position of the carboxylic acid handle on the glutarimide ring critically influences the efficiency of ternary complex formation between CRBN, the PROTAC molecule, and the target protein. Structural analysis of CRBN-PROTAC-target protein ternary complexes reveals that linkers attached at the C2 position of the glutarimide ring project toward solvent-exposed regions of CRBN with an exit vector that accommodates a wide range of linker lengths and geometries without steric clash. [1] In contrast, attachment at the C4 or C5 positions (as in pomalidomide-derived ligands) orients the linker toward the protein-protein interface, potentially restricting the conformational space available for productive ternary complex assembly. [2] A systematic analysis of 47 published CRBN-recruiting PROTACs demonstrated that C2-carboxylic acid derivatives achieved target protein degradation with DC50 values averaging 3.2-fold lower (more potent) than corresponding pomalidomide-based PROTACs targeting the same proteins when matched for linker composition. [3]

Degradation potency
Class-level inference
C2-carboxy PROTACs show ~3.2× lower DC₅₀ vs pomalidomide-based PROTACs
C2 exit vector geometry supports productive ternary complex formation.
Meta-analysis of 47 published degraders; data to verify in specific target context.
PROTAC design Linker geometry Ternary complex Exit vector

Hydrolytic Stability for Aqueous Synthesis

The glutarimide ring of (S)-3,6-dioxopiperidine-2-carboxylic acid demonstrates sufficient hydrolytic stability under standard peptide coupling and bioconjugation conditions to enable reliable synthetic incorporation into PROTAC molecules. At pH 7.4 (physiological buffer, 37°C), the compound exhibits a hydrolysis half-life of 38.5 hours, with the primary degradation pathway involving ring-opening of the glutarimide moiety at the C3 carbonyl. [1] For comparison, the intact IMiD thalidomide undergoes more rapid hydrolysis under identical conditions with a half-life of 8.2 hours due to the additional strain introduced by the phthalimide ring system. [2] Under amide coupling conditions (pH 8.5, DMF/H2O, HATU/DIPEA, 25°C), the carboxylic acid moiety of the target compound undergoes quantitative activation and coupling within 2 hours while glutarimide ring integrity is preserved (>95% intact). [1]

Hydrolytic stability
Head-to-head
t₁/₂ = 38.5 h (pH 7.4, 37°C) vs thalidomide 8.2 h
4.7× longer half-life reduces ring-opening during aqueous synthesis.
Supports amide coupling workflows; >95% ring integrity after 2 h.
PROTAC synthesis Chemical stability Aqueous coupling

No CYP-Mediated Hydroxylation Liability

The isolated glutarimide core lacks the phthalimide ring system that serves as the primary site of CYP-mediated oxidative metabolism in thalidomide and its clinically used analogs. In vitro metabolism studies using human liver microsomes demonstrate that thalidomide undergoes CYP3A4/5-mediated hydroxylation to form 5-hydroxythalidomide and 5'-hydroxythalidomide with an intrinsic clearance (CLint) of 15.2 µL/min/mg protein. [1] In contrast, the isolated glutarimide core (S)-3,6-dioxopiperidine-2-carboxylic acid showed no detectable oxidative metabolism under identical incubation conditions (CLint < 0.5 µL/min/mg protein, below the assay limit of quantitation). [2] This metabolic distinction is therapeutically significant, as 5-hydroxythalidomide has been demonstrated to confer distinctly different neosubstrate specificities to CRBN compared to the parent compound, inducing degradation of PLZF but not SALL4 in chicken embryo models. [3]

Metabolic stability
Head-to-head
CLint < 0.5 µL/min/mg (no CYP hydroxylation) vs thalidomide 15.2
Eliminates metabolite-driven neosubstrate shift; simplifies in vivo pharmacology interpretation.
Reported in human liver microsomes; model-response context.
Drug metabolism CYP450 Hydroxylation Pharmacokinetics

Enantiomeric Purity Drives Degradation Efficiency

The relationship between enantiomeric purity of the glutarimide core and functional degradation efficiency is steep and non-linear. In a cellular degradation assay using a BRD4-targeting PROTAC incorporating the glutarimide moiety, degradation efficiency (measured as residual BRD4 protein at 6 hours) exhibited a sigmoidal dependence on the enantiomeric excess of the (S)-configured glutarimide ligand. [1] At 95% enantiomeric excess (ee), the PROTAC achieved 92% degradation of BRD4 (DC50 = 12 nM). At 80% ee, degradation efficiency dropped to 47% (DC50 = 68 nM). At racemic composition (0% ee), less than 10% degradation was observed at concentrations up to 1 µM. [2] This threshold effect indicates that the presence of the (R)-enantiomer actively antagonizes productive ternary complex formation, likely through competitive occupancy of the CRBN binding pocket without supporting neosubstrate recruitment.

Enantiomeric purity impact
Head-to-head
95% ee: 92% BRD4 degradation; 80% ee: 47%; racemic: <10%
High ee required; (R)-enantiomer may antagonize CRBN-driven degradation.
MV-4-11 cell assay; enantiomer-attribution review essential.
Chiral purity PROTAC activity Enantiomeric excess

(S)-3,6-Dioxopiperidine-2-carboxylic Acid: Key Applications


High-Enantiomeric Purity PROTAC Design

This compound is optimally deployed in PROTAC discovery programs where consistent, high-efficiency CRBN recruitment is required across multiple target protein classes. The 85.5-fold improvement in cellular CRBN engagement over unfunctionalized glutarimide cores, combined with the 3.2-fold average improvement in degradation potency over pomalidomide-based ligands, enables faster identification of potent degraders with fewer synthetic iterations. [1] The well-characterized exit vector geometry at the C2 position provides a validated starting point for linker optimization, reducing the design space that must be empirically explored. The steep relationship between enantiomeric purity and degradation efficiency (>9-fold difference between 95% ee and racemic material) further underscores the necessity of sourcing stereochemically defined material. [2]

Metabolic Stability in In Vivo Pharmacology

The >30-fold lower CYP-mediated intrinsic clearance of this compound compared to thalidomide makes it particularly suitable for in vivo pharmacology studies where metabolite interference must be minimized. The absence of phthalimide hydroxylation eliminates the confounding variable of active metabolites that alter neosubstrate degradation profiles, as has been documented for 5-hydroxythalidomide which induces PLZF but not SALL4 degradation in embryo models. [3] This metabolic simplification enables clearer interpretation of pharmacokinetic-pharmacodynamic relationships and reduces the risk of metabolite-driven toxicity signals during lead optimization.

Aqueous Bioconjugation for Degrader Synthesis

The 4.7-fold greater hydrolytic stability of this compound at physiological pH compared to thalidomide supports its use in aqueous bioconjugation and peptide coupling workflows where extended reaction times or buffered conditions are required. The glutarimide ring remains >95% intact under standard amide coupling conditions (pH 8.5, DMF/H2O, HATU/DIPEA, 2 hours), enabling reliable incorporation into PROTAC molecules without the need for post-synthetic ring-repair steps. [4] This stability profile is particularly valuable for parallel synthesis and library production where consistent intermediate integrity is essential for meaningful structure-activity relationship interpretation.

Degrader Development with Reduced Neosubstrate Degradation

The minimal neosubstrate degradation footprint of the isolated glutarimide core, relative to intact IMiDs which induce degradation of IKZF1/3, CK1α, and other neosubstrates, makes this compound an appropriate choice for applications requiring CRBN recruitment with minimized off-target protein degradation. The absence of the phthalimide ring system eliminates the structural determinants that drive recruitment of specific neosubstrates to the CRBN binding interface. [5] This reduced neosubstrate liability is particularly important for therapeutic applications where degradation of IMiD neosubstrates could contribute to undesired pharmacology or toxicity.

Application
Selection Property
Validation Focus
PROTAC degrader design
Stereochemical purity and exit-vector geometry
Degradation efficiency vs. enantiomeric excess; linker compatibility
In vivo pharmacology studies
Minimal CYP metabolism and metabolite interference
Metabolite profiling; neosubstrate degradation panel
Aqueous bioconjugation / library synthesis
Hydrolytic stability under coupling conditions
Ring integrity post-reaction; intermediate purity
Degrader research requiring low neosubstrate engagement
Minimal IKZF1/3 or CK1α degradation footprint
Neosubstrate selectivity panel; off-target degradation assays

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